1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure It contains a pyrazole ring substituted with a carboxylic acid group, two methyl groups, and a dichlorophenylmethyl group
Preparation Methods
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-dichlorophenylacetic acid from 2,6-dichlorotoluene, using a transition metal catalyst such as palladium chloride and an oxidant like tert-butyl peroxy ether . The resulting 2,6-dichlorophenylacetic acid is then subjected to further reactions to introduce the pyrazole ring and other substituents, ultimately yielding the target compound.
Chemical Reactions Analysis
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dichlorophenyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Diclofenac: A well-known anti-inflammatory drug with a similar dichlorophenyl group.
Indole derivatives: Compounds with a similar aromatic structure and potential biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-12(13(18)19)8(2)17(16-7)6-9-10(14)4-3-5-11(9)15/h3-5H,6H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIGVEDBIXQJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926205-09-6 |
Source
|
Record name | 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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